molecular formula C12H13FO B8201157 1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene

1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene

Cat. No.: B8201157
M. Wt: 192.23 g/mol
InChI Key: PNVSUAREXNJGCM-UHFFFAOYSA-N
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Description

1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of an ethynyl group, a fluorine atom, an isopropoxy group, and a methyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon or platinum on carbon, and reagents like n-butyllithium solution .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient synthesis.

Chemical Reactions Analysis

1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom may enhance binding affinity through hydrogen bonding and electrostatic interactions. The isopropoxy and methyl groups contribute to the overall hydrophobicity and steric effects, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct characteristics that can be leveraged in various applications.

Properties

IUPAC Name

1-ethynyl-5-fluoro-3-methyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c1-5-10-7-11(13)6-9(4)12(10)14-8(2)3/h1,6-8H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSUAREXNJGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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